molecular formula C24H25BrN4O4 B1204413 PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE CAS No. 115815-30-0

PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE

Cat. No.: B1204413
CAS No.: 115815-30-0
M. Wt: 513.4 g/mol
InChI Key: JRLFASDFMLAABK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromine atom is added via bromination. The hydroxy group is introduced through a hydroxylation reaction, and the nitrophenyl group is attached using a nitration reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, while the bromine atom and hydroxy group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

115815-30-0

Molecular Formula

C24H25BrN4O4

Molecular Weight

513.4 g/mol

IUPAC Name

3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide;piperazine

InChI

InChI=1S/C20H15BrN2O4.C4H10N2/c21-15-11-14(10-13-4-2-1-3-5-13)19(24)18(12-15)20(25)22-16-6-8-17(9-7-16)23(26)27;1-2-6-4-3-5-1/h1-9,11-12,24H,10H2,(H,22,25);5-6H,1-4H2

InChI Key

JRLFASDFMLAABK-UHFFFAOYSA-N

SMILES

C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O

115815-30-0

Synonyms

2-hydroxy-5-bromdiphenylmethane-3-carboxylate 4-nitroanilide
VUFB 15269
VUFB-15269

Origin of Product

United States

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